molecular formula C13H19BrN2O3S B8405883 tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate

tert-Butyl 4-((4-bromothiazol-2-yl)oxy)piperidine-1-carboxylate

Cat. No. B8405883
M. Wt: 363.27 g/mol
InChI Key: AZXYRSMFQOCJLV-UHFFFAOYSA-N
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Patent
US09000175B2

Procedure details

The title compound was prepared by following the similar procedure as described in Intermediate-42 using tert-butyl 4-hydroxypiperidine-1-carboxylate and 2,4-dibromothiazole (0.1 g, 25%); MS: 363.2 (M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.Br[C:16]1[S:17][CH:18]=[C:19]([Br:21])[N:20]=1>>[Br:21][C:19]1[N:20]=[C:16]([O:1][CH:2]2[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:6][CH2:7]2)[S:17][CH:18]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1CCN(CC1)C(=O)OC(C)(C)C
Step Two
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC=1SC=C(N1)Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1N=C(SC1)OC1CCN(CC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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